N-Desmethyl Loperamide

描述

Molecular Formula and Weight

N-Desmethyl loperamide is defined by the molecular formula C₂₈H₃₁ClN₂O₂ , with a molecular weight of 463.01 g/mol . The removal of a single methyl group from loperamide’s structure distinguishes it from the parent compound, reducing its molecular weight by 14.03 g/mol (Table 1).

Table 1: Molecular properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₁ClN₂O₂ |

| Molecular Weight | 463.01 g/mol |

| Parent Compound | Loperamide (C₂₉H₃₃ClN₂O₂) |

IUPAC Nomenclature and SMILES Notation

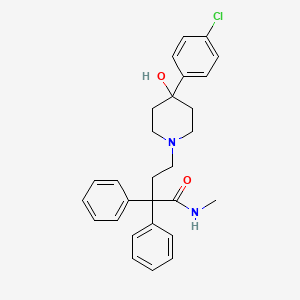

The IUPAC name for this compound is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide . Its SMILES notation, CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 , encodes the piperidine core, chlorophenyl groups, and amide functionality . The structural arrangement underscores its similarity to loperamide, differing only at the N-methyl position (Figure 1).

Crystalline Structure and Conformational Analysis

While experimental data on this compound’s crystalline structure remain limited, computational models predict a preference for low-energy conformers stabilized by intramolecular hydrogen bonding between the hydroxyl group and the amide oxygen . PubChem’s 3D conformer library highlights rotational flexibility around the piperidine and butanamide chains, enabling adaptation to biological targets such as P-glycoprotein (P-gp) .

属性

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-N-methyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClN2O2/c1-30-26(32)28(23-8-4-2-5-9-23,24-10-6-3-7-11-24)18-21-31-19-16-27(33,17-20-31)22-12-14-25(29)15-13-22/h2-15,33H,16-21H2,1H3,(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOPTLXEYOVARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430956 | |

| Record name | N-Desmethyl loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66164-07-6 | |

| Record name | N-Desmethyl Loperamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66164-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylloperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066164076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethyl loperamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLLOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R07BFN7L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Alkylation of 4-Bromo-2,2-Diphenylbutyronitrile

The foundational synthesis of N-dLop begins with the alkylation of 4-bromo-2,2-diphenylbutyronitrile (1 ) with 4-(4-chlorophenyl)-4-hydroxypiperidine (2 ). This reaction, conducted in acetonitrile with sodium carbonate as a base, proceeds at 80°C for 4 hours to yield the nitrile intermediate 3 (Scheme 1). Critical to this step is the maintenance of anhydrous conditions to prevent premature hydrolysis of the nitrile group. The crude product is purified via flash column chromatography (dichloromethane/methanol, 20:1), achieving an 83% yield.

Table 1: Key Reaction Parameters for Alkylation Step

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile | |

| Base | Na₂CO₃ | |

| Temperature | 80°C | |

| Reaction Time | 4 hours | |

| Purification | Column chromatography | |

| Yield | 83% |

Hydrolysis of Nitrile Intermediate

Conversion of the nitrile group in 3 to the primary amide (4 ) is achieved through slow hydrolysis using potassium hydroxide in tert-butanol. This step, initially challenging due to competing side reactions, was optimized by controlling the reaction rate and temperature. After 24 hours at 60°C, the mixture is neutralized with hydrochloric acid, extracted with ethyl acetate, and purified via chromatography (petroleum ether/ethyl acetate, 3:1) to isolate 4 in 37% yield.

Radiolabeling with Carbon-11

N-[11C]Methylation of Primary Amide Precursor

For PET imaging applications, N-dLop is radiolabeled with carbon-11 via N-methylation of the primary amide precursor (4 ) using [11C]iodomethane. The reaction occurs in dimethylformamide (DMF) with tetrabutylammonium hydroxide (TBAH) as a phase-transfer catalyst. After 5 minutes at 70°C, the crude product is purified by reverse-phase HPLC (C18 column, acetonitrile/water, 60:40) to yield [11C]N-dLop with >99% radiochemical purity.

Table 2: Radiolabeling Performance Metrics

| Metric | Value | Source |

|---|---|---|

| Radiochemical Yield | 18 ± 2% (decay-corrected) | |

| Specific Activity | 152 ± 48 GBq/μmol | |

| Synthesis Time | 40 minutes | |

| Radiochemical Purity | >99% |

Analytical Characterization

Chromatographic Purity Assessment

Reverse-phase HPLC with UV (225 nm) and radiometric detection confirms the absence of chemical impurities in [11C]N-dLop. Using a mobile phase of acetonitrile/0.1 M ammonium formate (75:25, v/v) at 3 mL/min, the radiotracer elutes at 8.2 minutes, well-separated from precursor 4 (retention time = 5.4 minutes).

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃)

- δ 7.47–7.30 (m, 14H, aromatic protons)

- δ 2.83–2.43 (m, 8H, piperidine and butyronitrile methylenes)

- δ 1.76–1.68 (m, 2H, piperidine ring protons)

13C NMR (125 MHz, CDCl₃)

- δ 146.8 (C-Cl aromatic carbon)

- δ 71.0 (piperidine hydroxyl-bearing carbon)

- δ 54.8, 50.1, 49.6 (piperidine and nitrile carbons)

High-Resolution Mass Spectrometry

Physicochemical Properties

Experimental logD (2.60 ± 0.04) for N-dLop deviates significantly from computed values (cLogD = 3.49), underscoring limitations in predictive models for P-gp substrates. The measured apparent pKa (7.2–7.3) aligns closely with computational predictions (7.96), reflecting the compound’s weak basicity.

Pharmacological Screening

N-dLop exhibits high affinity for μ-opiate (Ki = 0.6 nM), σ₁ (Ki = 0.8 nM), and σ₂ (Ki = 1.9 nM) receptors. Moderate activity is observed at histamine H₁ (Ki = 4.2 nM) and serotonin transporter (Ki = 6.2 nM), suggesting potential off-target effects in vivo.

Table 3: Receptor Binding Profile of N-dLop

| Receptor | Ki (nM) | Source |

|---|---|---|

| μ-Opiate | 0.6 | |

| σ₁ | 0.8 | |

| σ₂ | 1.9 | |

| Serotonin Transporter | 6.2 | |

| Histamine H₁ | 4.2 |

化学反应分析

Types of Reactions: N-desmethyl loperamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines under basic conditions.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with increased hydrogen content.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

Neuroimaging and P-glycoprotein Function

N-desmethyl loperamide is predominantly studied as a radiotracer in positron emission tomography (PET) imaging. Its ability to provide insights into the function of P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier, is particularly noteworthy.

Radiotracer Development

- Synthesis and Characterization : this compound has been effectively synthesized and labeled with carbon-11 for PET imaging. The radiotracer [^11C]this compound has been shown to have a high purity and yield, making it suitable for in vivo studies of P-gp function ( ).

- In Vivo Studies : In animal models, particularly P-gp knockout mice, [^11C]this compound demonstrated significantly higher brain uptake compared to its parent compound loperamide. This suggests that this compound can serve as a more effective tracer for assessing P-gp activity in the brain ( ).

Clinical Implications

- Measuring Drug Transport : this compound's selectivity for P-glycoprotein allows researchers to measure the in vivo activity of this transporter, which is crucial for understanding drug interactions and the pharmacokinetics of various medications ( ).

- Potential for Drug Development : By elucidating how drugs interact with P-gp, this compound can aid in the design of new therapeutic agents that can effectively cross the blood-brain barrier ( ).

Cardiotoxicity Studies

Recent case studies have highlighted the potential cardiotoxic effects associated with excessive use of loperamide and its metabolites, including this compound.

Case Reports

- A notable case involved a patient who experienced severe cardiac events after consuming high doses of loperamide. The patient's symptoms were attributed to cardiotoxicity linked to both loperamide and its metabolite this compound ( ).

- The management included intralipid emulsion therapy, which has shown promise in treating drug-induced cardiotoxicity ( ).

Mechanistic Insights

Research has indicated that this compound may affect cardiac ion channels, leading to arrhythmias and other cardiovascular issues when used inappropriately or in overdose situations. Studies utilizing in silico modeling have predicted significant safety margins when considering drug interactions involving this compound ( ).

Summary of Findings

The applications of this compound extend beyond its role as a mere metabolite of loperamide:

作用机制

N-desmethyl loperamide exerts its effects primarily through interaction with opioid receptors in the gastrointestinal tract. It binds to μ-opioid receptors, leading to the inhibition of adenylate cyclase activity. This results in decreased cyclic adenosine monophosphate (cAMP) levels, reduced calcium ion influx, and increased potassium ion efflux. These changes lead to hyperpolarization of enteric neurons, decreased neuronal excitability, and reduced gastrointestinal motility .

相似化合物的比较

Comparative Analysis with N-Desmethyl Metabolites of Other Drugs

Pharmacokinetic and Metabolic Profiles

Functional Comparisons

hERG Channel Inhibition and Cardiac Risk

- This compound : Potent hERG inhibition (IC50 = 245 nM) linked to QTc prolongation and torsades de pointes in overdose .

- N-Desmethyl imatinib: No reported cardiac ion channel effects; primary concern is reduced efficacy due to CYP3A4 interactions .

- N-Desmethyl sildenafil: No cardiac toxicity reported; shares similar clearance with parent drug .

P-gp Interactions and CNS Penetration

- This compound: P-gp substrate; negligible brain penetration under normal conditions.

- N-Desmethyl topotecan : Penetrates cerebrospinal fluid (0.12 ± 0.01 concentration ratio), suggesting partial P-gp evasion .

- N-Desmethyl sildenafil: No P-gp interaction noted; rapid clearance limits CNS exposure .

Enzyme Induction/Inhibition Effects

Key Research Findings and Clinical Implications

Cardiotoxicity of NDL : NDL’s hERG inhibition poses significant arrhythmia risk in overdose, necessitating strict regulation of loperamide use .

Metabolite-Parent Ratios : NDL exceeds parent drug concentrations in overdose, whereas N-desmethyl imatinib and sildenafil maintain ratios <10% under therapeutic conditions .

P-gp as a Protective Mechanism : P-gp efflux prevents NDL neurotoxicity despite structural similarity to neurotoxic pyridinium species (e.g., MPTP) .

Drug-Drug Interactions : CYP3A4 modulators (e.g., ketoconazole, phenytoin) significantly alter NDL and N-desmethyl topotecan pharmacokinetics, requiring dose adjustments .

生物活性

N-desmethyl loperamide (N-dLop) is a significant metabolite of loperamide, an opioid receptor agonist primarily used as an anti-diarrheal medication. Understanding the biological activity of N-dLop is crucial due to its implications in pharmacology, particularly regarding its interactions with the blood-brain barrier and its potential cardiotoxic effects. This article synthesizes findings from various studies, highlighting the compound's pharmacokinetics, receptor interactions, and case studies related to its toxicity.

This compound is known for its selectivity towards P-glycoprotein (P-gp), an ATP-binding cassette transporter that plays a critical role in drug absorption and distribution. Studies have shown that N-dLop acts as a substrate for P-gp, influencing its ability to cross the blood-brain barrier (BBB). Its lipophilicity allows it to enter the brain under certain conditions, especially when P-gp activity is inhibited.

Table 1: Summary of Key Pharmacokinetic Properties of this compound

| Property | Value/Description |

|---|---|

| Molecular Weight | 341.46 g/mol |

| Lipophilicity | Moderate; allows BBB penetration under inhibition |

| P-glycoprotein Interaction | Substrate at low concentrations; inhibitor at high concentrations |

| Selectivity | High selectivity for P-gp over Mrp1 and BCRP |

In Vivo Studies

Research utilizing positron emission tomography (PET) has demonstrated that N-dLop can be effectively used to measure P-gp function in vivo. In studies involving both wild-type and knockout mice, it was observed that N-dLop uptake was significantly higher in P-gp knockout mice compared to wild-type mice, indicating that P-gp effectively limits its brain penetration .

Case Study: PET Imaging with this compound

In a study aimed at assessing brain P-gp function, researchers injected [^11C]this compound into various mouse models. The results revealed negligible brain uptake in wild-type mice but markedly increased uptake in P-gp knockout mice, confirming N-dLop's role as a substrate for this transporter .

Toxicological Implications

Recent case reports have highlighted the potential cardiotoxicity associated with loperamide and its metabolites, including N-dLop. A notable case involved a patient who experienced cardiogenic syncope and polymorphic ventricular tachycardia attributed to excessive loperamide use. This case underscores the importance of understanding the toxicological profile of loperamide’s metabolites .

Table 2: Clinical Cases of Loperamide Toxicity

| Case Description | Findings |

|---|---|

| Loperamide-induced cardiogenic shock | Multiple cardiac arrests; recovery with treatment |

| Long-term abuse (>100 pills/day) | Severe cardiac effects; necessitated aggressive intervention |

常见问题

Q. What statistical approaches are optimal for analyzing dLop’s dose-response relationships?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. For PET data, apply compartmental modeling (e.g., two-tissue irreversible) to estimate kinetic parameters (K1, k3). Report variability with 95% confidence intervals and power analysis for sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。